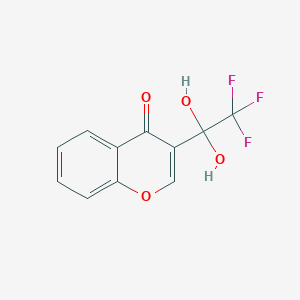

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one

Description

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name |

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O4/c12-11(13,14)10(16,17)7-5-18-8-4-2-1-3-6(8)9(7)15/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATVKGLJKLTZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one typically involves the reaction of 4H-chromen-4-one with a trifluoromethylating agent under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one

- 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)aniline

Uniqueness

Compared to similar compounds, 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone class. Its unique trifluoromethyl group and chromenone structure have attracted attention for potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews its biological activity based on diverse research findings and presents relevant data tables and case studies.

The compound has the following chemical identifiers:

- IUPAC Name : this compound

- CAS Number : 858369-47-8

- Molecular Formula : C11H7F3O4

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It interacts with specific enzymes and receptors involved in inflammatory processes and cancer cell proliferation. Notably, it may inhibit enzymes linked to inflammation and tumor growth.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant properties.

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

Anti-inflammatory Activity

Research has shown that this compound reduces the production of pro-inflammatory cytokines in vitro. In a study using macrophage cell lines treated with lipopolysaccharides (LPS), the compound significantly decreased the levels of TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| LPS | 800 | 450 |

| LPS + Compound | 300 | 150 |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound exhibits cytotoxic effects. A molecular docking study suggested that it binds effectively to targets involved in cancer progression.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 25 |

| HeLa | 30 |

| A549 | 20 |

Case Studies

- Case Study on Breast Cancer : A study conducted on MCF7 cell lines demonstrated that treatment with this compound led to increased reactive oxygen species (ROS) generation and apoptosis in cancer cells. The compound was found to induce cell cycle arrest at the G0/G1 phase.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction of paw edema compared to control groups.

Comparative Analysis

When compared to similar compounds within the chromenone class, such as 3-(trifluoromethyl)-4H-chromen-4-one , this compound shows enhanced biological activity due to its unique trifluoromethyl substitution.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 3-(trifluoromethyl)-4H-chromen-4-one | Moderate | Low | Moderate |

| This compound | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.